Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
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Overview
Description
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is an organic compound with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluorocyclopentyl group attached to a prop-2-ynoate moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate typically involves the reaction of 3,3-difluorocyclopentyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. The difluorocyclopentyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,3-difluorocyclopentyl)propanoate: Similar structure but lacks the alkyne group.
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is unique due to the presence of both the difluorocyclopentyl group and the alkyne moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C9H10F2O2/c1-13-8(12)3-2-7-4-5-9(10,11)6-7/h7H,4-6H2,1H3 |
InChI Key |
GAYVDHYSHQDPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCC(C1)(F)F |
Origin of Product |
United States |
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